![molecular formula C13H13NO2 B3067670 Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans- CAS No. 132145-60-9](/img/structure/B3067670.png)
Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans-
Overview
Description
Molecular Structure Analysis
The molecular structure of “Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans-” consists of a cyclopropane ring attached to a carboxylic acid ester group and a 4-cyanophenyl group . The 3D structure of the molecule can be viewed using specific software .Scientific Research Applications
Synthesis and Characterization
Cyclopropanecarboxylic acid, 2-(4-cyanophenyl)-, ethyl ester, trans- and its derivatives are synthesized and characterized in various studies. For instance, Vretik and Ritter (2006) synthesized a polymethacrylate bearing a cyclopropane ring as a side group and analyzed the stability of the cyclopropane ring in the monomer and polymers through NMR and FT-IR analyses, indicating its chemical stability. The polymers exhibited depolymerization behavior at high temperatures, showcasing the thermal stability of the cyclopropane ring (Vretik & Ritter, 2006).
Biological Evaluation and Enzyme Inhibition
Boztaş et al. (2019) conducted a study where they synthesized bromophenol derivatives with a cyclopropyl moiety and evaluated their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase. These enzymes are significant in the treatment of diseases like Alzheimer's and Parkinson's. The derivatives exhibited strong inhibition, indicating their potential in drug development (Boztaş et al., 2019).
Polymerization and Chemical Properties
The cyclopropanation reaction of certain precursors with ethyldiazoacetate leads to the formation of cyclopropanecarboxylic acid derivatives. These compounds have been used in the synthesis of polymers and have exhibited unique properties like optical activity and thermal stability, as discussed in the studies by Vretik and Ritter (2006) and Overberger et al. (2007). These properties are significant in the development of materials with specific optical and thermal characteristics (Vretik & Ritter, 2006; Overberger et al., 2007).
properties
IUPAC Name |
ethyl (1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)12-7-11(12)10-5-3-9(8-14)4-6-10/h3-6,11-12H,2,7H2,1H3/t11-,12+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCIETZJHLAWCB-NWDGAFQWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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